molecular formula C15H16O B8477322 2-(4-Ethylbenzyl)phenol CAS No. 56502-39-7

2-(4-Ethylbenzyl)phenol

Cat. No.: B8477322
CAS No.: 56502-39-7
M. Wt: 212.29 g/mol
InChI Key: PELPQGBUZNQVLR-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzyl)phenol is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

56502-39-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]phenol

InChI

InChI=1S/C15H16O/c1-2-12-7-9-13(10-8-12)11-14-5-3-4-6-15(14)16/h3-10,16H,2,11H2,1H3

InChI Key

PELPQGBUZNQVLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then a mixture of (2-benzyloxyphenyl)(4-ethylphenyl)methanol (78.5 g), 10% palladium activated carbon (5.2 g), concentrated hydrochloric acid (10.4 mL) and methanol (850 mL) was stirred under hydrogen atmosphere at room temperature for 24 hours. After filtering off the insolubles, the filtrate was evaporated under reduced pressure and then, the residue was distilled under reduced pressure to obtain the title compound (56.8 g) as a colorless oil.
Name
(2-benzyloxyphenyl)(4-ethylphenyl)methanol
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
catalyst
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.83 g of (4-ethylphenyl)(2-methoxyphenyl)methane 55 is dissolved in dichloromethane. 11.0 ml of boron tribromide (1 M in CH2Cl2) are added dropwise to the mixture. The mixture is stirred at room temperature for 5 hours and, after addition of water, the dichloromethane phase is separated off. The aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with water and NaCl solution, dried over sodium sulfate and concentrated. 0.77 g is obtained as crude product which can be purified by chromatography. C15H16O (212.29) MS (ESI): 235.20 (M+Na+)
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 60% dispersion of NaH/mineral oil (144 mg, 3.6 mmol) under Ar was added dropwise to a stirred solution of phenol (284 mg, 3 mmol) in PhMe (15 mL). After 10 min, p-ethylbenzyl chloride (1.23 g, 5.3 mmol) in PhMe (2 mL) was added prior to heating the reaction for 6 hr at 80°. After cooling, the volatiles were removed using a rotary evaporator and the residue dissolved in 15 mL of MeOH. The MeOH solution was extracted 4× with hexane prior to concentration. The resulting residue was dissolved in 1:1 EtOAc/H2O (100 mL), the pH adjusted to 5 and the two phases separated. After drying over Na2SO4 and removal of the EtOAc, 390 mg of crude title 2-(4′-ethylbenzyl)phenol was obtained. Prep HPLC yielded 275 mg of clean 2-(4′-ethylbenzyl)phenol.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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